N-Lauroyl-L-lysine hydrochloride
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Overview
Description
N-Lauroyl-L-lysine hydrochloride is a compound derived from the amino acid L-lysine and lauric acid. It is known for its amphiphilic properties, which means it has both hydrophilic (water-attracting) and hydrophobic (water-repelling) parts. This characteristic makes it useful in various applications, particularly in the cosmetic and pharmaceutical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-Lauroyl-L-lysine hydrochloride typically involves the following steps:
Preparation of Lysine Laurate: This involves mixing methanol, lauric acid, and a concentrated solution of lysine.
Preparation of Lauroyl Lysine Crude Product: The lysine laurate obtained is mixed with trimethylbenzene and heated to initiate a reflux reaction.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale fermentation processes using microorganisms like Corynebacterium glutamicum to produce L-lysine, which is then chemically modified to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N-Lauroyl-L-lysine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: These involve replacing one functional group with another.
Hydrolysis: This reaction involves breaking down the compound into its constituent parts using water.
Common Reagents and Conditions
Lauric Acid: Used in the acylation reaction to form N-Lauroyl-L-lysine.
Methanol: Used as a solvent in the preparation of lysine laurate.
Trimethylbenzene: Used in the reflux reaction to obtain the crude product.
Major Products Formed
Scientific Research Applications
N-Lauroyl-L-lysine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Lauroyl-L-lysine hydrochloride involves its amphiphilic nature, which allows it to orient itself at the interface between immiscible substances, thereby stabilizing the resulting mixture . This property is particularly useful in improving the dispersion and stability of various formulations.
Comparison with Similar Compounds
Similar Compounds
N-Lauroyl-L-phenylalanine: Another N-acyl amino acid with similar amphiphilic properties.
N-Lauroyl-L-arginine: Known for its antimicrobial properties and used in various applications.
Uniqueness
N-Lauroyl-L-lysine hydrochloride is unique due to its specific combination of L-lysine and lauric acid, which imparts distinct properties such as high lubricity, smooth skin feel, and low friction . These characteristics make it particularly valuable in high-end cosmetic products.
Properties
Molecular Formula |
C18H37ClN2O3 |
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Molecular Weight |
364.9 g/mol |
IUPAC Name |
(2S)-6-amino-2-(dodecanoylamino)hexanoic acid;hydrochloride |
InChI |
InChI=1S/C18H36N2O3.ClH/c1-2-3-4-5-6-7-8-9-10-14-17(21)20-16(18(22)23)13-11-12-15-19;/h16H,2-15,19H2,1H3,(H,20,21)(H,22,23);1H/t16-;/m0./s1 |
InChI Key |
FEQUSVAVJALXBB-NTISSMGPSA-N |
Isomeric SMILES |
CCCCCCCCCCCC(=O)N[C@@H](CCCCN)C(=O)O.Cl |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC(CCCCN)C(=O)O.Cl |
Origin of Product |
United States |
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